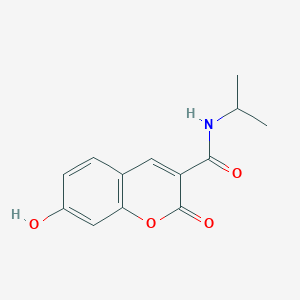
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important signaling enzyme that regulates cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been widely studied in various scientific research applications.
Wirkmechanismus
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates downstream signaling pathways such as Akt and mTOR. The inhibition of these pathways leads to a decrease in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-survival proteins such as Bcl-2. In animal models, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit tumor growth and metastasis, and to increase the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is its specificity for PI3K inhibition, which allows for the study of the effects of PI3K signaling in isolation. However, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has also been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK, which may complicate the interpretation of experimental results. Additionally, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for the study of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide and PI3K signaling. One area of interest is the development of more specific PI3K inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of PI3K signaling in specific disease states, such as cancer and diabetes. Additionally, the use of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide in combination with other therapies, such as immunotherapy, may lead to improved treatment outcomes.
Synthesemethoden
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2-acetyl-7-hydroxychromone with isobutyryl chloride, followed by the reaction with ammonia and acetic anhydride. The final step involves the reaction with oxalyl chloride and dimethylformamide to yield 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been extensively used in scientific research to study the role of PI3K signaling in various biological processes. It has been used in cell culture experiments to investigate the effects of PI3K inhibition on cell growth, differentiation, and apoptosis. 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has also been used in animal models to study the effects of PI3K inhibition on tumor growth and metastasis.
Eigenschaften
IUPAC Name |
7-hydroxy-2-oxo-N-propan-2-ylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)14-12(16)10-5-8-3-4-9(15)6-11(8)18-13(10)17/h3-7,15H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIYMRXOOAIJKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B363443.png)
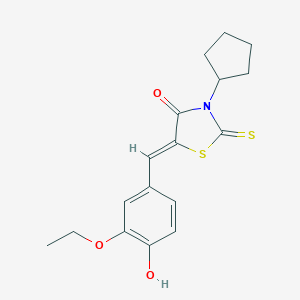
![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)
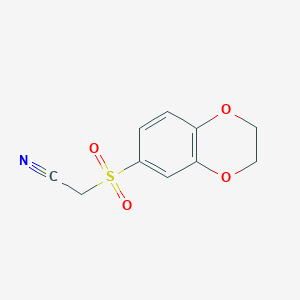
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)
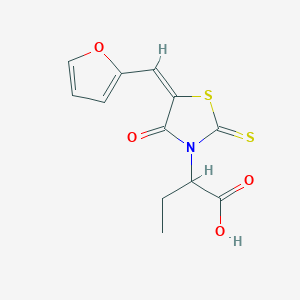
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B363456.png)
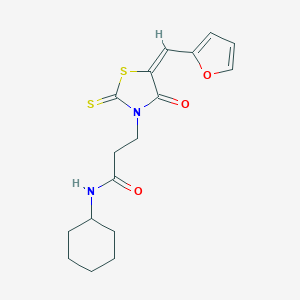
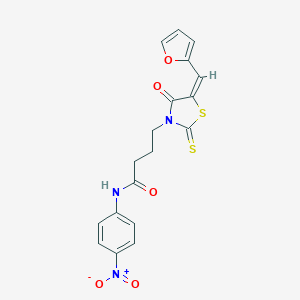

![3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B363465.png)
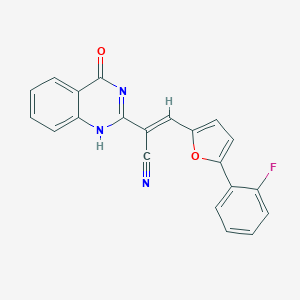
![3-(2-Hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363475.png)
